methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate
Description
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a heterocyclic compound featuring an indole core substituted with a chlorosulfonyl (-SO₂Cl) group at position 3 and a methyl ester (-COOCH₃) at position 4. This compound is of significant interest in medicinal and synthetic chemistry due to the reactivity of the chlorosulfonyl group, which enables further derivatization, and the indole scaffold, a common motif in bioactive molecules.
Properties
Molecular Formula |
C10H8ClNO4S |
|---|---|
Molecular Weight |
273.69 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3 |
InChI Key |
OGTONXUHCSTUSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation of Indole Precursors
The primary method for preparing this compound involves the electrophilic chlorosulfonation of a suitably substituted indole, typically methyl 1H-indole-5-carboxylate or its derivatives. The key reagent is chlorosulfonic acid (ClSO3H), which introduces the chlorosulfonyl (-SO2Cl) group selectively at the 3-position of the indole ring.
-
- Solvent: Often performed neat or in a polar aprotic solvent such as dichloromethane or chloroform.
- Temperature: Maintained at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.
- Time: Reaction times vary from 1 to 4 hours depending on scale and reagent concentration.
Mechanism: Electrophilic aromatic substitution where the indole nitrogen assists regioselective attack at the 3-position due to electronic and steric factors.
Work-up: Quenching with ice-water followed by neutralization with sodium hydroxide solution to isolate the chlorosulfonylated product.
Alternative Chlorosulfonation Using Phosphorus Oxychloride (POCl3)
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagent | Chlorosulfonic acid (ClSO3H) | Primary sulfonating agent |
| Solvent | Dichloromethane, chloroform, or neat | Polar aprotic solvents preferred |
| Temperature | 0–5 °C | Low temperature critical for selectivity |
| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with ice-water, neutralization | Avoids hydrolysis of sulfonyl chloride |
| Purification | Flash chromatography, recrystallization | Ensures removal of unreacted starting materials and by-products |
Structural Confirmation and Analysis
Post-synthesis, the compound’s structural integrity is confirmed by:
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic indole proton signals between δ 7.2–8.5 ppm.
- Absence of protons on the sulfonyl group confirms substitution.
- ^13C NMR confirms ester carbonyl (~δ 165–170 ppm) and aromatic carbons.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):
- Molecular ion peaks [M+H]^+ consistent with molecular formula C10H8ClNO4S.
-
- Strong absorption bands near 1360 cm⁻¹ and 1180 cm⁻¹ indicative of sulfonyl (SO2) stretching vibrations.
-
- Used when crystalline samples are available to confirm regioselectivity and bond geometry.
Purification Techniques
-
- Silica gel stationary phase with hexane/ethyl acetate gradient effectively separates the product from impurities.
-
- Preferred solvents include mixtures of DMF and acetic acid (1:1 v/v), exploiting moderate solubility for high purity crystals.
Comparative Summary of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Chlorosulfonation | Chlorosulfonic acid, 0–5 °C | Simple, direct sulfonation | Requires strict temperature control |
| POCl3/DMF Mediated | POCl3/DMF followed by sulfonation | Better regioselectivity | Multi-step, more complex |
| Industrial Continuous Flow | Optimized chlorosulfonation in flow | Scalable, high yield & purity | Requires specialized equipment |
Research Data and Yields
- Typical isolated yields range from 60% to 85% depending on scale and purification efficiency.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms completion.
- Side reactions such as over-sulfonation or hydrolysis are minimized by temperature control and rapid quenching.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl group is highly electrophilic, enabling reactions with diverse nucleophiles. Key substitution pathways include:
Reaction with Amines
Primary and secondary amines displace the chloride to form sulfonamide derivatives. This reaction is critical for synthesizing pharmacologically relevant compounds.
-
General Reaction :
-
Conditions : Conducted in anhydrous solvents (e.g., THF, DCM) with a base (e.g., triethylamine) to neutralize HCl.
Reaction with Alcohols/Thiols
Alcohols and thiols substitute the chloride to yield sulfonate esters or thioesters, respectively.
-
Example :
-
Conditions : Requires catalytic acid or base, depending on the nucleophile’s strength.
Hydrolysis to Sulfonic Acid
Water or aqueous base hydrolyzes the chlorosulfonyl group to a sulfonic acid:
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a reaction pivotal for modifying the compound’s polarity or further derivatization.
-
General Reaction :
-
Conditions :
-
Acidic : HCl/H₂O, reflux.
-
Basic : NaOH/H₂O, room temperature.
-
Nitration
Nitration occurs at the 4-position of the indole ring:
-
Conditions : Concentrated sulfuric acid at 0–5°C.
Reductive Reactions
While direct reduction of the chlorosulfonyl group is less common, the ester can be reduced to a primary alcohol:
-
Conditions : Anhydrous diethyl ether or THF.
Mechanistic Considerations
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Functional Groups
The following table highlights key structural analogs, focusing on substituent positions and functional groups:
Key Observations :
- Positional Isomerism : The chlorosulfonyl group’s position significantly impacts reactivity. For example, 5-(chlorosulfonyl)-1H-indole-3-carboxylic acid (position 5) may undergo different acid-base reactions compared to the target compound (position 3).
- Functional Group Diversity : Replacement of -SO₂Cl with -Cl (e.g., methyl 5-chloro-1H-indole-6-carboxylate) reduces electrophilicity but enhances stability.
Physical and Spectral Properties
Comparative data for melting points, solubility, and spectral signatures:
Key Observations :
- Solubility : Chlorosulfonyl-containing compounds (e.g., target compound) are likely soluble in polar aprotic solvents (DMF, DMSO), whereas methoxymethyl analogs show better solubility in alcohols.
- Spectral Signatures : The chlorosulfonyl group’s strong IR absorption (~1360 cm⁻¹) distinguishes it from chloro or methoxy substituents.
Key Observations :
Biological Activity
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound contains a chlorosulfonyl group, which enhances its chemical reactivity and biological potential. The presence of this group allows for various interactions with biological targets, making it a valuable compound in medicinal chemistry.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For example, indole derivatives are known to inhibit cyclooxygenase enzymes, reducing pro-inflammatory mediators' production.
- Nuclear Receptor Activation : It may activate nuclear receptors that regulate gene expression related to cell growth and differentiation.
- Cell Signaling Modulation : The compound influences cell signaling pathways, affecting processes such as apoptosis and cellular metabolism .
3. Biological Activities
This compound exhibits several biological activities, including:
- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | LOX-IMVI (melanoma) | 0.96 |
| Staurosporine (control) | LOX-IMVI | 7.10 |
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, comparable to established antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various indole derivatives, this compound was found to significantly reduce the viability of cancer cells. The study reported that at a concentration of 50 µM, the compound maintained over 87% cell viability while exhibiting potent inhibition against specific cancer pathways .
Research Findings
A recent publication highlighted the synthesis of this compound derivatives and their evaluation for biological activity. The findings indicated that these compounds could effectively modulate inflammatory responses and possess potential as therapeutic agents in cancer treatment .
5. Conclusion
This compound is a promising compound in the realm of medicinal chemistry due to its unique structural features and diverse biological activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Q & A
Q. What computational methods best predict the regioselectivity of sulfonation in methyl 1H-indole-5-carboxylate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
